12-Nitrododecan-1-ol
Overview
Description
12-Nitrododecan-1-ol: is an organic compound with the molecular formula C₁₂H₂₅NO₃ It is a nitro alcohol, characterized by the presence of a nitro group (-NO₂) and a hydroxyl group (-OH) attached to a twelve-carbon aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Nitrododecan-1-ol can be synthesized through the nitration of dodecan-1-ol. The nitration process typically involves the reaction of dodecan-1-ol with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to achieve higher yields and better control over reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Nitrododecan-1-ol can undergo oxidation reactions to form corresponding nitro ketones or nitro acids.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group.
Major Products:
Oxidation: Nitro ketones, nitro acids.
Reduction: Amino alcohols.
Substitution: Chloro derivatives, other functionalized derivatives.
Scientific Research Applications
Chemistry: 12-Nitrododecan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of nitro compounds, which are valuable in various chemical transformations.
Biology: In biological research, nitro alcohols like this compound are studied for their potential antimicrobial and antifungal properties.
Medicine: The compound’s derivatives may have pharmaceutical applications, including the development of new drugs with specific biological activities.
Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 12-Nitrododecan-1-ol involves its interaction with biological membranes and enzymes. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify cellular components. The hydroxyl group allows for hydrogen bonding and interactions with various molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-Dodecanol: A saturated fatty alcohol with a hydroxyl group but lacking the nitro group.
12-Bromododecan-1-ol: A brominated analog with different reactivity due to the presence of a bromine atom.
12-Aminododecan-1-ol: A reduced form with an amino group instead of a nitro group.
Uniqueness: 12-Nitrododecan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on a long aliphatic chain. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in synthesis and research.
Properties
IUPAC Name |
12-nitrododecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFIROEVCJXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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